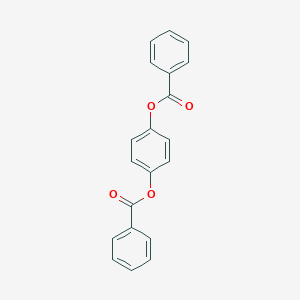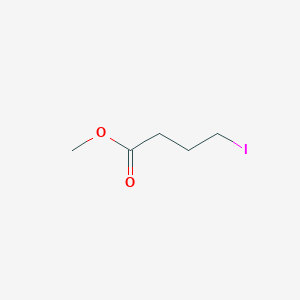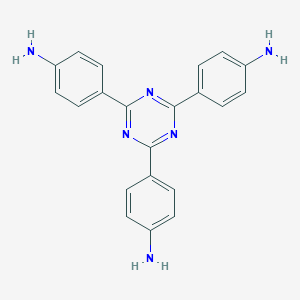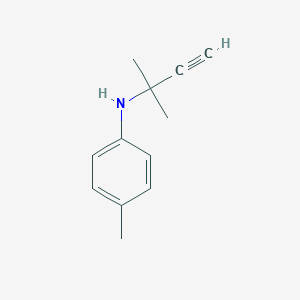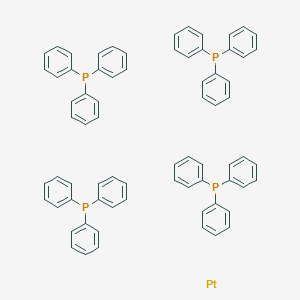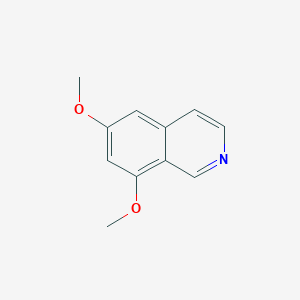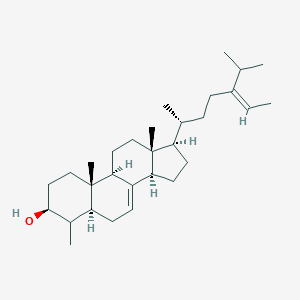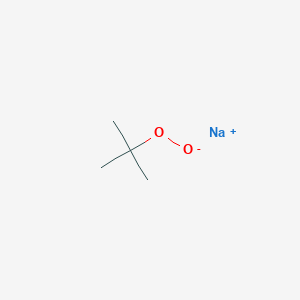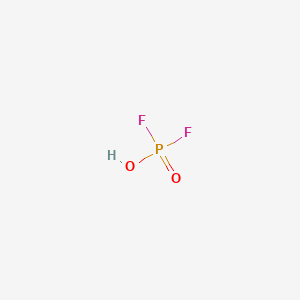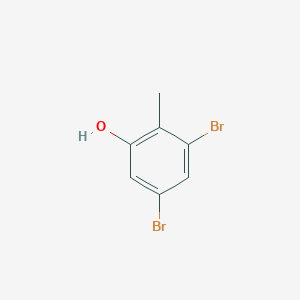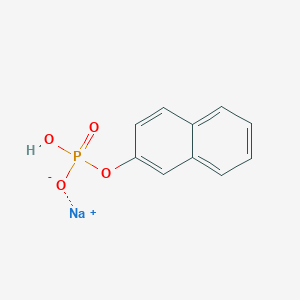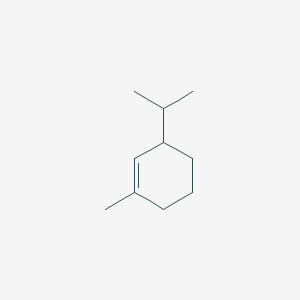
m-Menth-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Menth-1-ene, also known as 3-methyl-1-(1-methylethyl)cyclohexene, is a naturally occurring organic compound. It is a colorless liquid with a strong odor and is commonly used in the fragrance and flavor industry. In recent years, m-Menth-1-ene has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of m-Menth-1-ene is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of ion channels.
Biochemische Und Physiologische Effekte
Studies have shown that m-Menth-1-ene has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity and inflammation. Additionally, m-Menth-1-ene has been found to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using m-Menth-1-ene in lab experiments is its natural origin. It is easily obtained from essential oils and is relatively inexpensive. However, one limitation is its variability in composition, as the concentration of m-Menth-1-ene in essential oils can vary depending on the plant source and the extraction method.
Zukünftige Richtungen
There are several potential future directions for the study of m-Menth-1-ene. One area of interest is its potential use as a natural alternative to synthetic insecticides. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies could also explore the effects of m-Menth-1-ene on different cell types and in different disease models.
In conclusion, m-Menth-1-ene is a naturally occurring organic compound that has gained attention in the scientific community for its potential therapeutic properties. It has been found to have antimicrobial, anti-inflammatory, and analgesic effects, as well as insecticidal properties. Future research could explore its potential as a natural insecticide and its effects on different cell types and disease models.
Synthesemethoden
M-Menth-1-ene can be synthesized through various methods, including the hydrogenation of limonene and the isomerization of α-pinene. The most common method of synthesis is the distillation of essential oils from plants such as eucalyptus, peppermint, and thyme.
Wissenschaftliche Forschungsanwendungen
M-Menth-1-ene has been studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and analgesic effects. It has also been found to have insecticidal properties and is used as a natural insect repellent.
Eigenschaften
CAS-Nummer |
13828-31-4 |
|---|---|
Produktname |
m-Menth-1-ene |
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
MLMLOMRVLOMMDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(CCC1)C(C)C |
Kanonische SMILES |
CC1=CC(CCC1)C(C)C |
Andere CAS-Nummern |
13828-31-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



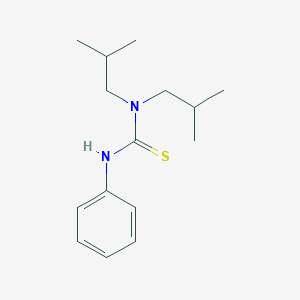

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
